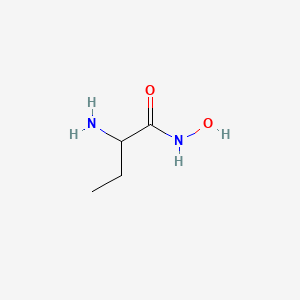

2-amino-N-hydroxybutanamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-amino-N-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2/c1-2-3(5)4(7)6-8/h3,8H,2,5H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTVEXBKMJEECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292478 | |

| Record name | 2-amino-N-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36212-74-5 | |

| Record name | 2-amino-N-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2 Amino N Hydroxybutanamide and Its Derivatives

Classical Methodologies for Hydroxamic Acid Synthesis

Traditional approaches to synthesizing hydroxamic acids, including 2-amino-N-hydroxybutanamide, have been well-established and are widely used. acs.org These methods typically involve the reaction of a carboxylic acid derivative with hydroxylamine (B1172632) or its protected forms. acs.orgtandfonline.com

Acylation of Hydroxylamine and its Derivatives

A primary and straightforward method for preparing hydroxamic acids is the acylation of hydroxylamine. acs.org This can be achieved using various acylating agents, such as acyl chlorides. The direct reaction of an acyl chloride with hydroxylamine is a frequently employed technique. nih.gov However, to avoid potential side reactions and handle sensitive substrates, protected forms of hydroxylamine are often used. nih.govresearchgate.net O-protected hydroxylamines, like O-benzylhydroxylamine (BnONH2) and O-(tetrahydro-2H-pyran-2-yl) hydroxylamine (THPONH2), are common reagents that allow for milder reaction conditions and are followed by a deprotection step to yield the final hydroxamic acid. nih.govresearchgate.net

For instance, the synthesis of enantiopure hydroxamates of α-amino acids has been successfully achieved in high yields by coupling the activated amino acid with hydroxylamine. nih.gov The use of aqueous hydroxylamine solutions is also a simple and effective approach, particularly for benzylic and α,β-unsaturated esters. nih.gov

Table 1: Examples of Hydroxylamine Reagents in Hydroxamic Acid Synthesis

| Reagent | Description | Application |

| NH₂OH (aqueous) | The simplest form of hydroxylamine, often used in excess. | Works well for benzylic and α,β-unsaturated esters. nih.gov |

| H₂NOK | Potassium hydroxylamide, used in methanol. | Synthesis of pyridone-based hydroxamic acids. nih.gov |

| BnONH₂ | O-benzylhydroxylamine, a protected form of hydroxylamine. | Used for substrates requiring milder conditions, followed by deprotection. researchgate.net |

| THPONH₂ | O-(tetrahydro-2H-pyran-2-yl) hydroxylamine, a masked hydroxylamine. | Frequently used for delicate substrates due to the stability of the O-THP group. nih.govresearchgate.net |

Synthesis from Carboxylic Acid Esters

The reaction of carboxylic acid esters with hydroxylamine is a common and direct method for synthesizing hydroxamic acids. nih.govwikipedia.org This reaction is typically performed using an excess of hydroxylamine to drive the reaction to completion. nih.gov The process often involves polar solvents and can be conducted under basic conditions, for example, using aqueous hydroxylamine with sodium hydroxide (B78521) or sodium methoxide (B1231860) in methanol. nih.gov

Microwave irradiation has been shown to accelerate the reaction of esters with hydroxylamine in the presence of a base, providing good yields and maintaining the stereochemical integrity of chiral centers. organic-chemistry.org Another catalytic approach involves the use of potassium cyanide (KCN), which is believed to proceed through an acylcyanide intermediate, enhancing the formation of the hydroxamic acid. nih.gov

Table 2: Conditions for Hydroxamic Acid Synthesis from Esters

| Reagent/Condition | Description | Application Example | Reference |

| 50% aq. NH₂OH | Aqueous hydroxylamine solution. | Synthesis of SAHA derivatives from their ester precursors at 60 °C. | nih.gov |

| NH₂OH/NaOMe | Hydroxylamine with sodium methoxide in methanol. | Conversion of docinostat analogues at 0°C. | nih.gov |

| H₂NOK in Methanol | Potassium hydroxylamide in methanol. | Synthesis of pyridone-based hydroxamic acids. | nih.gov |

| Catalytic KCN | Potassium cyanide as a catalyst. | Synthesis of potent and selective HDAC6 inhibitors like HPOB. | nih.gov |

| Microwave Irradiation | Use of microwaves to accelerate the reaction. | Synthesis of various hydroxamic acids with good yields and purity. | organic-chemistry.org |

Formation from Activated Carboxylic Acids

Activating the carboxylic acid group is a mild and efficient one-pot method for hydroxamic acid synthesis. nih.gov Various coupling agents are employed to facilitate the reaction between the carboxylic acid and hydroxylamine. nih.govtandfonline.com

Common activating agents include:

Carbodiimides: Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with hydroxybenzotriazole (B1436442) (HOBt), are effective for coupling carboxylic acids with hydroxylamine. nih.govresearchgate.net

N,N'-Carbonyldiimidazole (CDI): CDI is an attractive activating agent because the byproducts are water-soluble, simplifying purification. tandfonline.comtandfonline.com This method has been shown to be operationally simple and provides high purity products. tandfonline.comresearchgate.net

Ethyl Chloroformate: This reagent can be used to form a mixed anhydride (B1165640) intermediate, which then reacts with hydroxylamine. This method is notable for proceeding under neutral pH conditions. nih.govresearchgate.net

Cyanuric Chloride (CC): CC has been used to activate carboxylic acids for the synthesis of enantiopure hydroxamates of α-amino acids and peptides in excellent yields. nih.gov

These methods are often preferred for sensitive substrates due to the mild reaction conditions. nih.gov

Advanced and Stereoselective Synthetic Approaches for N-Hydroxybutanamide Structures

More recent synthetic strategies have focused on developing novel and stereoselective methods for the synthesis of N-hydroxybutanamide derivatives. These approaches aim to provide greater control over the final product's structure and stereochemistry.

Ring-Opening Reactions of N-Substituted Succinimides

A novel two-step approach for the synthesis of N-hydroxybutanamide derivatives involves the ring-opening of N-substituted succinimides with hydroxylamine. mdpi.combeilstein-archives.org This method is particularly useful for creating a diverse range of hydroxamic acids. mdpi.commdpi.com

The synthesis begins with the reaction of an amine or a carboxylic acid hydrazide with succinic anhydride to form an N-substituted succinimide (B58015). mdpi.commdpi.com This is often followed by cyclodehydration. beilstein-archives.org The subsequent step is the ring-opening of the succinimide ring by hydroxylamine, which yields the desired N-hydroxybutanamide derivative. mdpi.combeilstein-archives.org This reaction is typically carried out in an aqueous solution at room temperature. mdpi.com This approach is advantageous due to its simplicity and mild conditions. beilstein-archives.org

Table 3: Synthesis of N-Hydroxybutanamide Derivatives via Succinimide Ring Opening

| Starting Material | Intermediate | Product | Key Features |

| Aromatic Amine or Carboxylic Acid Hydrazide | N-Substituted Succinimide | N-Hydroxybutanamide Derivative | Universal method, simple, mild conditions, allows for diverse structures. mdpi.commdpi.com |

Biocatalytic Syntheses Utilizing Amidases

Biocatalysis has emerged as a powerful and sustainable tool for chemical synthesis, offering high selectivity and mild reaction conditions. nih.govrug.nl In the context of hydroxamic acid synthesis, amidase enzymes have been utilized to convert amides into their corresponding hydroxamic acids. nih.gov

One notable example is an enantioselective methodology where only the (R)-enantiomer of a racemic cyclopropyl-derived amide is converted into the corresponding hydroxamic acid by an amidase. nih.gov This highlights the potential of biocatalysis for producing chiral hydroxamic acids with high enantiomeric purity. While the direct biocatalytic synthesis of this compound using amidases is an area of ongoing research, the kinetic resolution of 2-aminobutanamide (B112745) using D-aminopeptidase to produce (S)-2-aminobutanamide has been demonstrated as an effective strategy. nih.gov This showcases the potential of enzymatic methods in the synthesis of chiral building blocks related to this compound. nih.gov

Microwave-Assisted and Continuous Flow Syntheses

Modern synthetic chemistry has embraced technologies like microwave irradiation and continuous flow reactors to optimize reaction conditions, enhance yields, and reduce production times. While specific protocols for this compound are not extensively detailed in the provided context, the principles from related syntheses offer significant insights.

Microwave-Assisted Synthesis: This technique utilizes microwave energy to rapidly heat reaction mixtures, often leading to a dramatic reduction in reaction times compared to conventional heating methods. researchgate.net The synthesis of various heterocyclic compounds and derivatives, such as pyrimidines and N-(α-hydroxybenzyl)formamides, has been successfully achieved using microwave assistance. researchgate.netmdpi.comnih.gov For instance, the synthesis of certain formamides under microwave irradiation (300 W) with a DMSO/H2O system resulted in excellent yields (93-98%) in mere minutes (0.83-1.8 min). researchgate.net This approach is noted for its high purity, easier work-up, and the elimination of side-reaction products. researchgate.net The application of this method to the synthesis of this compound could similarly offer a pathway to high yields and purity under accelerated, neutral conditions. researchgate.net

Continuous Flow Syntheses: For industrial-scale production, continuous flow reactors present a significant advantage in efficiency, safety, and cost-effectiveness. The synthesis of related compounds like 2-hydroxybutanamide (B2969942) has been optimized for high-yield, high-purity production using this method, often starting from precursors like γ-butyrolactone. Continuous flow systems allow for precise control over reaction parameters, leading to consistent product quality.

Stereocontrolled Synthesis of Aminohydroxamate Enantiomers

Achieving high stereoselectivity is critical in the synthesis of chiral molecules like the enantiomers of this compound. Research into the stereocontrolled synthesis of related α-hydroxy-β-amino acids provides a framework for producing specific enantiomers with high purity. nih.govnih.gov

One effective strategy involves the Lewis acid-promoted cyanation of chiral oxazine (B8389632) derivatives. nih.gov For example, the reaction of (5R,6S)-2-acetoxy-4-(benzyloxycarbonyl)-5,6-diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazines with trimethylsilyl (B98337) cyanide can be controlled to produce diastereomerically pure cyano compounds. Subsequent base-catalyzed hydrolysis yields oxazine-2-carboxylic acids, which are precursors to the desired α-hydroxy-β-amino acid enantiomers. nih.gov This stereodivergent approach allows for the synthesis of each enantiomer from a common chiral precursor. nih.gov

Another approach, known as the "chiron approach," utilizes readily available chiral molecules like carbohydrates as starting materials. nih.gov For instance, D-glucose can be used to synthesize both (2S,3R)-α-hydroxy-β-aminodecanoic acid and its enantiomer through directed manipulation of functional groups. nih.gov These methods, which establish precise control over stereocenters, are directly applicable to the synthesis of enantiopure forms of this compound.

Aminolysis of Lactones in Derivative Synthesis

The ring-opening of lactones through aminolysis is a direct and attractive method for synthesizing hydroxyamides. researchgate.net This transformation is particularly relevant for producing derivatives of this compound, as γ-butyrolactone is a common precursor. organic-chemistry.org

A significant advancement in this area is the use of lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) as a catalyst. researchgate.netorganic-chemistry.org This Lewis acid activates the lactone carbonyl group, facilitating nucleophilic attack by an amine under mild conditions. researchgate.netorganic-chemistry.org A key advantage of this method is its effectiveness with stoichiometric amounts of the amine, which is beneficial when using valuable or complex amines. organic-chemistry.org In contrast, traditional aminolysis often requires harsh conditions or a large excess of the amine. researchgate.net

Research has shown that the LiNTf₂-catalyzed aminolysis of γ-butyrolactone proceeds efficiently. researchgate.net The reaction conditions have been optimized, with chloroform (B151607) at reflux (85°C) providing the best results, leading to quantitative conversion in some cases. researchgate.netorganic-chemistry.org The reaction demonstrates broad applicability with a range of lactones and amines, although steric hindrance can affect reactivity. organic-chemistry.org

Table 1: Optimization of LiNTf₂-Catalyzed Aminolysis of γ-Butyrolactone with Allylamine researchgate.net

| Entry | Solvent | Temperature (°C) | Catalyst Loading (mol%) | Conversion (%) |

| 12 | Chloroform | 85 | 50 | 83 |

| 13 | Chloroform | 85 | 40 | 99 |

| 15 | Chloroform | 85 | 20 | 62 |

| 16 | Chloroform | 85 | 10 | 60 |

Furthermore, mechanochemistry has emerged as a green alternative for the aminolysis of sugar lactones. mdpi.com This solvent-free method, using a vibrational ball mill, can produce aldonamides in high yields (e.g., 90%) after just a few minutes of grinding, followed by a simple aqueous work-up. mdpi.com This eco-friendly approach respects the principles of atom economy and reduces waste. mdpi.com

Enzymatic Inhibition by 2 Amino N Hydroxybutanamide Derivatives

Histone Deacetylase (HDAC) Inhibition

Hydroxamic acid derivatives are well-established as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins. nih.govnih.gov This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression. nih.gov By blocking this action, HDAC inhibitors can restore gene expression, making them a subject of significant research.

Many compounds that feature a hydroxamic acid as the zinc-binding group function as pan-HDAC inhibitors, meaning they exhibit activity against multiple HDAC isoforms across different classes. nih.govdrugbank.com This broad activity is due to the highly conserved nature of the enzyme's active site, which contains a critical zinc ion. nih.gov Well-known hydroxamic acid-based drugs like Vorinostat and Panobinostat are potent pan-HDAC inhibitors. nih.govdrugbank.com

Achieving isoform selectivity is a key objective in the development of HDAC inhibitors to enhance therapeutic specificity. nih.gov While many simple hydroxamic acids show broad activity, structural modifications to other parts of the molecule can exploit subtle differences between the HDAC isoforms. nih.govnih.gov For instance, some inhibitors have been designed to selectively target Class I HDACs (HDAC1, 2, 3, and 8) or specific isoforms like HDAC6. nih.gov Research has shown that attaching bulky hydrophobic groups to the inhibitor's structure can help discriminate between HDAC classes. nih.gov However, most inhibitors with a simple hydroxamic acid structure tend to lack high isoform selectivity. drugbank.com

The primary mechanism by which HDAC inhibitors exert their effects is by altering the acetylation state of histones. nih.gov By inhibiting the removal of acetyl groups, these compounds lead to an accumulation of acetylated histones, a state known as hyperacetylation. This process neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA and resulting in a more open, transcriptionally active chromatin structure. nih.gov

Specifically, the acetylation of Histone H3 on various lysine residues, such as H3K9 (lysine 9) and H3K14 (lysine 14), is a key regulatory mark for gene activation. nih.gov Studies have demonstrated that treatment with hydroxamate-based HDAC inhibitors can lead to a detectable increase in the acetylation levels of Histone H3 in cells. researchgate.net This hyperacetylation of histone tails is a direct consequence of HDAC enzyme inhibition and is a hallmark of this class of compounds. nih.govresearchgate.net

HDACs also regulate the function of numerous non-histone proteins through deacetylation. A prominent example is α-tubulin, a key component of microtubules. The deacetylation of α-tubulin is primarily catalyzed by HDAC6, a class IIb HDAC that is predominantly located in the cytoplasm. nih.govresearchgate.netmdpi.com

Inhibition of HDAC6 activity by pan-HDAC inhibitors or by selective HDAC6 inhibitors leads to the hyperacetylation of α-tubulin at the Lys40 residue. nih.govnih.gov This increased acetylation is associated with enhanced microtubule stability and can affect cellular processes such as axonal transport. nih.govnih.gov The ability of hydroxamic acid-containing compounds to increase α-tubulin acetylation is a direct result of their inhibition of HDAC6's deacetylase activity. researchgate.netresearchgate.net

Matrix Metalloproteinase (MMP) Inhibition

The N-hydroxybutanamide structural fragment is a common feature in inhibitors of matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.govmdpi.com Their activity is crucial in both normal physiological processes and in diseases where tissue remodeling occurs.

Research into novel N-hydroxybutanamide derivatives has provided specific data on their inhibitory activity against various MMP isoforms. In one study, an iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide demonstrated notable selectivity in its inhibition profile. nih.govmdpi.com This compound was found to be a potent inhibitor of MMP-2, MMP-9, and MMP-14, with IC₅₀ values in the range of 1 to 1.5 μM. nih.govmdpi.com

In contrast, the same derivative showed a significantly weaker effect on MMP-3, with substantial inhibition occurring only at a higher concentration of approximately 10 μM. nih.govmdpi.com This indicates a degree of selectivity for MMP-2, MMP-9, and MMP-14 over MMP-3. MMP-2 and MMP-9, in particular, are often considered targets due to their roles in pathological processes. nih.gov

Table 1: Inhibitory Activity of an Iodoaniline N-hydroxybutanamide Derivative Against MMP Isoforms

| Enzyme Isoform | IC₅₀ (μM) |

| MMP-2 | ~1 - 1.5 |

| MMP-3 | ~10 |

| MMP-9 | ~1 - 1.5 |

| MMP-14 | ~1 - 1.5 |

Data sourced from studies on a specific iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide. nih.govmdpi.com

The inhibitory action of N-hydroxybutanamide derivatives against MMPs stems from the interaction of their hydroxamic acid group with the enzyme's active site. mdpi.com The catalytic center of MMPs contains a zinc ion (Zn²⁺) that is essential for their enzymatic function. nih.govfrontiersin.org This zinc ion is typically coordinated by three histidine residues within the protein structure. nih.govfrontiersin.org

The hydroxamic acid moiety of the inhibitor functions as a powerful zinc-binding group (ZBG). nih.gov Molecular docking simulations have visualized this interaction, showing that the hydroxamic acid group positions itself in close proximity to the catalytic zinc atom. mdpi.com By chelating the zinc ion, the inhibitor effectively blocks the active site and prevents the enzyme from binding to and degrading its natural substrates. mdpi.comfrontiersin.org This mechanism is a foundational principle for many MMP inhibitors developed for therapeutic research. nih.govmdpi.com

Other Relevant Enzyme Inhibitory Activities

Derivatives of 2-amino-N-hydroxybutanamide have been investigated for their potential to inhibit a variety of enzymes beyond those central to specific disease pathways. This section explores the inhibitory mechanisms of these compounds against tyrosinase, ribonucleotide reductase, 5-lipoxygenase, urease, and GABA transporters.

Tyrosinase Inhibition Mechanisms

Tyrosinase is a key enzyme in the production of melanin (B1238610). Its inhibition is of interest for applications in cosmetics and medicine. The enzyme contains a binuclear copper center within its active site and catalyzes the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones. mdpi.com The catalytic cycle involves three main forms of the enzyme: oxytyrosinase (Eoxy), mettyrosinase (Emet), and deoxytyrosinase (Edeoxy). mdpi.com

Inhibitors of tyrosinase can act through several mechanisms:

Competitive Inhibition: These inhibitors, such as certain flavonoids like mormin and norartocarpetin, bind to the active site of the enzyme, preventing the substrate from binding. nih.gov

Non-competitive Inhibition: These inhibitors bind to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency. Oxyresveratrol is an example of a non-competitive inhibitor of both the monophenolase and diphenolase activities of mushroom tyrosinase. mdpi.com

Mechanism-based Inhibition (Suicide Substrates): These compounds are catalyzed by tyrosinase and form a covalent bond with the enzyme, leading to its irreversible inactivation. mdpi.com

Copper Chelating: Some inhibitors, like benzoate, function by chelating the copper ions essential for the enzyme's catalytic activity. mdpi.com

Schiff Base Formation: Aldehyde-containing inhibitors can react with primary amino groups within the enzyme to form a Schiff base, thereby inhibiting its function. mdpi.com

While direct studies on this compound's tyrosinase inhibitory activity are not extensively detailed in the provided context, the structural features of its derivatives could potentially allow for interaction with the tyrosinase active site.

Ribonucleotide Reductase (RR) Inhibition

Ribonucleotide reductase (RR) is a crucial enzyme that catalyzes the conversion of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, the rate-limiting step in the synthesis of DNA. nih.gov This makes it a significant target for anticancer drugs, as uncontrolled cell proliferation in cancer requires a substantial supply of dNTPs. nih.govmdpi.com

Inhibitors of human ribonucleotide reductase (hRR) can target its different subunits. Nucleoside analog inhibitors like gemcitabine (B846) and clofarabine (B1669196) target the large catalytic subunit (hRRM1), while other inhibitors such as triapine (B1662405) and hydroxyurea (B1673989) target the small subunit (hRRM2), which houses a free radical. nih.gov For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) has been shown to inhibit DNA replication by markedly decreasing the formation of [14C]deoxyribonucleotides from radioactive cytidine, leading to an accumulation of cells in the S-phase of the cell cycle. nih.gov

The general mechanism of RR inhibitors involves interfering with the production of deoxyribonucleotides, which are the essential building blocks of DNA. wikipedia.org This disruption of DNA synthesis ultimately hinders the growth of rapidly dividing tumor cells. wikipedia.org

5-Lipoxygenase Inhibition in Leukotriene Biosynthesis

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators derived from the metabolism of arachidonic acid. nih.gov The inhibition of 5-LOX is a recognized strategy for developing anti-inflammatory drugs. nih.gov The enzyme catalyzes the oxidation of arachidonic acid, initiating a cascade that leads to the formation of various leukotrienes. nih.gov

N-hydroxycarbamates are a class of compounds that have demonstrated 5-lipoxygenase inhibitory activity. nih.gov Research has shown that certain N-hydroxycarbamate derivatives can exhibit inhibitory activity comparable to their N-hydroxyurea counterparts. nih.gov The development of potent and specific 5-LOX inhibitors from natural sources, such as terpenes and sesquiterpenes from essential oils, is an active area of research. nih.gov

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In the context of hepatic encephalopathy, the ammonia produced by urease-positive gut bacteria contributes to elevated ammonia levels in the blood (hyperammonemia). nih.gov Therefore, inhibiting urease is a therapeutic strategy to reduce ammonia production. nih.gov

Hydroxamic acids (HAs) have been identified as potent urease inhibitors. Their mechanism of action involves interaction with the nickel ions in the active site of the urease enzyme. nih.gov Specifically, the hydroxyl oxygen of the hydroxamic acid can bridge the two nickel ions, and the carbonyl oxygen can interact with one of the nickel ions. nih.gov This binding is further stabilized by the formation of hydrogen bonds with amino acid residues in the active site. nih.gov

Studies on a series of aliphatic saturated and unsaturated HAs have shown that the length of the alkyl chain influences the inhibitory activity. For example, 2-octynohydroxamic acid was identified as a potent urease inhibitor. nih.gov

GABA Transporter (GAT) Inhibition (e.g., mGAT1-4)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its inhibitory signal. acs.org The inhibition of GATs, particularly the subtypes mGAT1 and mGAT4, is a promising therapeutic target for conditions like neuropathic pain. acs.orgnih.gov

There are four main subtypes of GABA transporters: mGAT1, mGAT2, mGAT3, and mGAT4. nih.gov

mGAT1 and mGAT4 are primarily located in the central nervous system. nih.gov

mGAT2 is largely expressed in the liver. nih.gov

mGAT3 is mainly distributed in peripheral tissues. nih.gov

Research has focused on developing selective inhibitors for these subtypes. A series of 2-substituted 4-hydroxybutanamide (B1328909) derivatives have been synthesized and evaluated for their ability to inhibit the four mouse GAT subtypes (mGAT1-4). nih.gov The inhibitory potencies of these compounds were determined using [3H]GABA uptake assays in human embryonic kidney (HEK-293) cells that stably expressed the mouse GATs. acs.org The pIC50 values for these derivatives were found to be in the range of 4.21 to 5.14. nih.gov

Table of Inhibitory Activities of 2-substituted 4-hydroxybutanamide Derivatives on mGAT1-4

| Compound | mGAT1 (pIC50) | mGAT2 (pIC50) | mGAT3 (pIC50) | mGAT4 (pIC50) |

| Derivative Series | 4.21 - 5.14 | 4.21 - 5.14 | 4.21 - 5.14 | 4.21 - 5.14 |

| 2RS,4RS-39c | 5.36 | |||

| 50a | 5.43 | |||

| 56a | 5.04 | |||

| Data sourced from studies on functionalized amino acids and 2-substituted 4-hydroxybutanamides. nih.govnih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Molecular Architecture on Biological Activity

Influence of Carbonyl and Nitrogen Substituents on Inhibitory Potency

While specific SAR studies on 2-amino-N-hydroxybutanamide are not extensively available, the influence of substituents on the carbonyl and nitrogen atoms can be inferred from studies on analogous histone deacetylase (HDAC) inhibitors. The core structure of this compound features a hydroxamate group (-CONHOH), which is a known zinc-binding group crucial for the inhibition of zinc-dependent enzymes like HDACs.

The inhibitory potency of hydroxamic acid-based inhibitors is highly sensitive to modifications of the molecule. The general structure of these inhibitors is often described as having a "cap" group, a "linker," and a zinc-binding group. In this compound, the ethyl group can be considered the "cap," and the aminocarbonyl moiety the "linker."

Studies on other small molecule HDAC inhibitors have shown that the nature of the "cap" group significantly influences potency and selectivity. For instance, increasing the steric bulk or introducing aromatic or heterocyclic rings at this position can lead to enhanced interactions with the surface of the enzyme's active site, resulting in improved inhibitory activity. ebi.ac.uk The amino group at the alpha-position of this compound also presents an opportunity for substitution to explore interactions with specific residues in the target enzyme.

Role of Hydrophobicity (LogP) in Enzyme Inhibition and Bioavailability

Hydrophobicity, often quantified by the partition coefficient (LogP), plays a critical role in both the enzymatic inhibition and the bioavailability of a drug candidate. A compound's LogP value indicates its distribution between a lipid and an aqueous phase, which can affect its ability to cross cell membranes and reach its intracellular target.

For this compound, a calculated XLogP3 value of -0.9 suggests that the compound is relatively hydrophilic. While a certain degree of hydrophilicity is necessary for solubility in physiological fluids, excessive hydrophilicity can hinder membrane permeability. Conversely, highly hydrophobic compounds may exhibit poor solubility and be prone to metabolic breakdown.

In the context of HDAC inhibitors, optimizing the LogP is a key aspect of drug design. Hydroxamate-based inhibitors with improved metabolic stability and pharmacokinetic profiles have been developed by modifying their hydrophobicity. elsevierpure.com Achieving an optimal balance between hydrophobicity and hydrophilicity is essential for good cell permeability and oral bioavailability. researchgate.net

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| This compound | C4H10N2O2 | 118.13 | -0.9 |

| Suberoylanilide hydroxamic acid (SAHA) | C14H20N2O3 | 264.32 | 1.9 |

| MS-275 | C21H20N4O3 | 388.41 | 3.1 |

Note: Data for this compound is from PubChem. Data for SAHA and MS-275 are for comparative purposes and are representative values.

Importance of Stereochemistry in Biological Interactions

The presence of a chiral center at the alpha-carbon in this compound, where the amino group is attached, means that the molecule can exist as two non-superimposable mirror images, or enantiomers ((S)- and (R)-isomers). Stereochemistry is a critical determinant of biological activity, as enzymes and receptors are themselves chiral and often exhibit a high degree of stereoselectivity towards their ligands. nih.gov

The specific three-dimensional arrangement of the amino and hydroxamate groups will dictate how the molecule fits into the binding site of its target enzyme. It is highly probable that only one of the enantiomers of this compound will exhibit significant inhibitory activity. This is a common observation in drug-receptor interactions, where one enantiomer is active while the other is significantly less active or even inactive. researchgate.net

The biosynthesis of related compounds, such as (S)-2-aminobutyric acid, highlights the stereospecificity of biological systems. nih.gov This suggests that if this compound were to interact with an enzyme that recognizes L-amino acids, the (S)-enantiomer would likely be the more potent inhibitor.

Effects of Electron-Withdrawing Substituents on Activity

The primary mechanism of action for hydroxamate-based inhibitors is the chelation of the zinc ion within the active site of the target metalloenzyme. The strength of this interaction is influenced by the acidity of the hydroxamic acid, which is represented by its pKa value. The introduction of electron-withdrawing substituents on the carbon backbone of this compound would be expected to impact this pKa.

Electron-withdrawing groups, such as halogens, would increase the acidity of the hydroxamic acid proton, potentially leading to stronger coordination with the zinc ion. However, this effect must be balanced, as a significant decrease in pKa could also lead to increased ionization at physiological pH, which might negatively affect cell permeability. The electronic properties of substituents, therefore, play a crucial role in modulating the inhibitory potency of this class of compounds.

Computational QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational approach to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new compounds and to guide the design of more potent inhibitors.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that is widely used in drug design to understand the relationship between the 3D properties of a molecule and its biological activity. ebi.ac.uk In a CoMFA study, a set of aligned molecules is placed in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model.

While a specific CoMFA study for this compound is not available, the methodology has been successfully applied to other classes of hydroxamate-based inhibitors. nih.gov For a series of this compound analogs, a CoMFA model could provide valuable insights into the structural requirements for optimal inhibitory activity.

The results of a CoMFA study are typically visualized as 3D contour maps. These maps highlight regions where changes in steric bulk or electrostatic properties are predicted to increase or decrease biological activity.

Steric Contour Maps: Green contours generally indicate regions where bulky substituents are favored, while yellow contours suggest that steric bulk is detrimental to activity.

Electrostatic Contour Maps: Blue contours often highlight areas where positive charge is beneficial, while red contours indicate regions where negative charge is preferred.

By examining these maps, medicinal chemists can rationally design new derivatives of this compound with modified substituents to enhance their interaction with the target enzyme and improve their inhibitory potency. researchgate.net

Comparative Molecular Similarity Indices Analysis (CoMSIA)

There are no specific CoMSIA studies available in the scientific literature that focus on this compound. CoMSIA is a 3D-QSAR method that evaluates the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule to predict its biological activity. Such analyses are typically performed on a series of related compounds to derive a predictive model, and no such series focused on or including this compound has been published.

k-Nearest Neighbor Molecular Field Analysis (kNN-MFA)

Similarly, a search of research databases yields no kNN-MFA studies specifically for this compound. This method combines aspects of the k-Nearest Neighbor classification algorithm with molecular field descriptors to develop QSAR models. The lack of a dataset of related molecules with measured biological activities, including this compound, precludes the application and publication of such a study.

Computational Approaches in the Study of 2 Amino N Hydroxybutanamide Derivatives

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This technique is crucial in the early stages of drug design for virtual screening of compound libraries and for understanding the structural basis of inhibition.

Prediction of Ligand-Target Binding Poses

The fundamental goal of molecular docking is to determine the most likely three-dimensional binding pose of a ligand within the active site of a target enzyme. For derivatives of 2-amino-N-hydroxybutanamide, which are often designed as enzyme inhibitors (e.g., for matrix metalloproteinases or histone deacetylases), docking simulations are used to predict how these molecules orient themselves in the binding pocket.

The process involves flexible docking, where the conformational space of the ligand is explored extensively, and sometimes the flexibility of key amino acid side chains in the receptor's active site is also considered. Programs like AutoDock, GOLD, or Cdocker are commonly used for this purpose. nih.gov These programs generate a set of possible binding poses and rank them using a scoring function, which estimates the binding affinity. The top-ranked pose represents the most energetically favorable orientation and is used for further analysis. nih.gov For instance, in a hypothetical study of this compound derivatives targeting a specific enzyme, docking would be used to predict how different substitutions on the butanamide scaffold affect the binding orientation.

Table 1: Representative Molecular Docking Results for Hypothetical this compound Derivatives

| Compound Derivative | Target Enzyme | Docking Score (kcal/mol) | Predicted Binding Pose Description |

|---|---|---|---|

| Derivative A (R=H) | Enzyme X | -8.5 | Hydroxamate group chelates the active site metal ion; amino group forms a hydrogen bond with Asp120. |

| Derivative B (R=Phenyl) | Enzyme X | -9.7 | Phenyl group occupies a hydrophobic pocket; hydroxamate and amino groups maintain key interactions. |

| Derivative C (R=Naphthyl) | Enzyme X | -10.2 | Larger naphthyl group forms extended hydrophobic interactions; core binding motif is preserved. |

Analysis of Intermolecular Interactions at Binding Sites

Once a reliable binding pose is predicted, a detailed analysis of the intermolecular interactions between the ligand and the receptor is performed. This analysis is critical for understanding the key determinants of binding affinity and selectivity. For this compound derivatives, which possess a hydroxamic acid moiety, interactions often involve chelation with a catalytic metal ion (e.g., Zn²⁺) present in the active site of metalloenzymes.

Other crucial interactions identified through docking analysis include:

Hydrogen Bonds: The amino (-NH₂) and hydroxamate (-CONHOH) groups are potent hydrogen bond donors and acceptors, frequently forming bonds with polar amino acid residues like aspartate, glutamate, or asparagine.

Hydrophobic Interactions: Non-polar side chains on the butanamide scaffold can engage in van der Waals and hydrophobic interactions with non-polar residues such as leucine, valine, and phenylalanine in the enzyme's binding pocket.

Electrostatic Interactions: The charged amino group can form salt bridges with negatively charged amino acid residues.

Computational studies on related amino-acetamide and propanamide derivatives confirm the importance of identifying these specific interactions with crucial amino acid residues to explain the activity and selectivity of the compounds. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the complex over time. This method provides deeper insights into the stability of the binding pose, the conformational changes induced by the ligand, and a more accurate estimation of binding energetics.

Assessment of Ligand-Protein Complex Stability

After docking a this compound derivative into a target enzyme, an MD simulation is often performed to assess the stability of the predicted binding pose. nih.gov The simulation, typically run for tens to hundreds of nanoseconds, tracks the trajectory of all atoms in the system.

A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex is characterized by a low and converging RMSD value over the simulation time, indicating that the ligand remains securely bound in the active site without significant conformational changes or dissociation. Conversely, a high and fluctuating RMSD may suggest an unstable binding mode. Such simulations have been used to confirm the stability of complexes formed by various enzyme inhibitors. nih.gov

Table 2: Representative MD Simulation Stability Data for a Ligand-Protein Complex

| System | Simulation Time (ns) | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) | Interpretation |

|---|---|---|---|---|

| Enzyme X + Derivative B | 100 | 1.2 ± 0.3 | 1.5 ± 0.2 | The complex is stable, with the ligand showing minimal deviation from the initial docked pose. |

| Enzyme X (Apo) | 100 | N/A | 2.1 ± 0.5 | The unbound enzyme shows slightly higher flexibility compared to the ligand-bound state. |

Characterization of Conformational Dynamics of Enzymes upon Inhibitor Binding

MD simulations are also powerful for characterizing how the binding of an inhibitor affects the enzyme's structure and dynamics. The binding of a derivative of this compound can induce conformational changes in the target enzyme, which can be critical for its inhibitory mechanism.

By analyzing the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, researchers can identify regions of the protein that become more rigid or more flexible upon ligand binding. For example, the binding of an inhibitor might stabilize a flexible loop near the active site, locking the enzyme in an inactive conformation. These dynamic changes provide a more complete picture of the mechanism of inhibition than static models alone. nih.gov

Calculation of Enzyme-Ligand Interaction Energies

A significant advantage of MD simulations is the ability to calculate the binding free energy of a ligand to its target protein with greater accuracy than docking scores. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used.

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in a vacuum with the solvation free energy. The total binding energy is decomposed into contributions from different energy terms, such as van der Waals energy, electrostatic energy, and solvation energy. This allows for a quantitative comparison of the binding affinities of different this compound derivatives and helps to identify the primary forces driving the binding event. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools in modern chemistry, providing deep insights into the molecular and electronic properties of compounds. These computational methods are used to model molecular structures, predict their reactivity, and elucidate electronic characteristics, offering a theoretical framework that complements experimental research. For derivatives of this compound, these approaches are crucial for understanding their behavior at a subatomic level, guiding the design of new molecules with desired properties.

Density Functional Theory (DFT) for Reactivity Descriptors and Geometrical Optimization

Density Functional Theory (DFT) is a prominent computational method valued for its balance of accuracy and computational efficiency, making it suitable for studying large molecular systems. scirp.org It is widely used to perform geometrical optimization and to determine the electronic properties and chemical reactivity of molecules. mdpi.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed DFT approach known for its precision in predicting molecular structures and thermochemical properties. scirp.org

Geometrical Optimization: The first step in a computational study is typically geometrical optimization, where the goal is to find the lowest energy conformation of a molecule. nih.gov By systematically adjusting bond lengths, bond angles, and dihedral angles, the algorithm identifies the most stable three-dimensional structure corresponding to a minimum on the potential energy surface. This optimized geometry is fundamental, as all subsequent calculations of properties are dependent on this stable structure. For derivatives of this compound, this process would reveal the preferred spatial arrangement of the amino, hydroxy, and amide functional groups, which is critical for their interaction with biological targets.

Reactivity Descriptors: DFT is particularly powerful for calculating a set of conceptual descriptors that quantify the chemical reactivity of a molecule. These descriptors are derived from how the molecule's energy changes with a change in the number of electrons. The energy gap (Egap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and more reactive. mdpi.com Other global reactivity descriptors, such as chemical potential, hardness, and electrophilicity, provide further insights into the molecule's behavior in chemical reactions. mdpi.commdpi.com

| Reactivity Descriptor | Symbol | Significance in Molecular Studies |

|---|---|---|

| HOMO-LUMO Energy Gap | Egap | Indicates chemical reactivity and stability; a smaller gap often implies higher reactivity. mdpi.com |

| Chemical Potential | µ | Measures the escaping tendency of an electron from a system; related to electronegativity. mdpi.com |

| Chemical Hardness | η | Represents the resistance of a molecule to change its electron configuration. mdpi.commdpi.com |

| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. mdpi.com |

| Fukui Function | f(r) | A local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic or electrophilic attack. mdpi.com |

These descriptors allow researchers to predict how derivatives of this compound might interact with other molecules, such as biological receptors or enzymes, and to identify the most reactive atoms within the structure.

Ab-initio Methods for Electronic Structure Analysis

Ab-initio—Latin for "from the beginning"—refers to a class of quantum chemistry methods that solve the electronic Schrödinger equation based on first principles, without the use of experimental data or empirical parameters. wikipedia.org These methods are known for their high accuracy, providing a detailed description of the electronic structure of molecules. Common ab-initio techniques include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) methods. wikipedia.orgnih.gov

The primary goal of these methods is to determine the many-electron wavefunction, which contains all the information about the system's electronic properties. wikipedia.org From the wavefunction, one can derive fundamental characteristics such as electron densities, orbital energies, ionization potentials, and electron affinities. nih.govutah.edu

For derivatives of this compound, ab-initio calculations can provide a precise picture of electron distribution and orbital interactions. For example, analyzing the results can reveal the nature of the bonding and the subtle electronic effects of different substituents on the core structure. High-level methods like Coupled-Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)) are often considered the "gold standard" for calculating interaction energies and electronic properties with high accuracy. nih.gov While computationally more demanding than DFT, ab-initio methods are invaluable for benchmarking results and for studies where a highly accurate description of electron correlation is necessary. wikipedia.orgarxiv.org

| Ab-initio Method | Description | Typical Application |

|---|---|---|

| Hartree-Fock (HF) | The simplest ab-initio method; it approximates the many-electron wavefunction as a single Slater determinant and treats electron-electron repulsion in an average way. wikipedia.org | Provides a qualitative starting point for more advanced calculations; geometry optimizations. |

| Møller-Plesset Perturbation Theory (e.g., MP2) | A post-Hartree-Fock method that improves upon HF by adding electron correlation effects through perturbation theory. nih.gov | Calculation of interaction energies and improved electronic properties. |

| Configuration Interaction (CI) | A variational method that can, in principle, yield the exact energy by including all possible electronic configurations. Often used in a truncated form (e.g., CISD). | Studying excited states and systems with strong electron correlation. |

| Coupled Cluster (CC) | A powerful and accurate post-Hartree-Fock method that includes electron correlation effects. CCSD(T) is often used for highly accurate energy calculations. nih.gov | High-accuracy energy calculations, interaction energies, and benchmarking other methods. |

Cheminformatics and Virtual Screening Methodologies

Cheminformatics involves the use of computational techniques to analyze and manage large sets of chemical data. A key application of cheminformatics in drug discovery is virtual screening, a methodology used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach significantly reduces the time and cost associated with drug development by prioritizing compounds for experimental testing. nih.gov

The virtual screening process for derivatives of this compound would begin with the creation of a virtual library of candidate molecules. These derivatives can be designed by systematically modifying the parent structure. The next step involves molecular docking, where each derivative is computationally placed into the binding site of a specific biological target. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the strength of the interaction, often expressed as a binding score or energy. nih.gov Derivatives with the most favorable binding scores are considered potential hits.

| Step | Description | Purpose |

|---|---|---|

| 1. Library Generation | Creation of a large, diverse collection of virtual derivatives of this compound. | To explore a wide chemical space for potential activity. |

| 2. Target Selection & Preparation | Identifying a biologically relevant protein target (e.g., an enzyme involved in a disease) and preparing its 3D structure for docking. | To have a defined biological receptor for screening. |

| 3. Molecular Docking | Computationally fitting each derivative into the target's binding site to predict binding conformation and affinity. nih.gov | To identify compounds that are predicted to bind strongly to the target. |

| 4. Scoring and Ranking | Using a scoring function to rank the docked compounds based on their predicted binding energy or other metrics. | To prioritize the most promising candidates from the docking results. |

| 5. ADME/Toxicity Filtering | Predicting the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and potential toxicity of the top-ranked compounds. nih.gov | To eliminate candidates with poor drug-like properties early in the process. |

| 6. Hit Selection | Selecting a final, smaller set of compounds for synthesis and experimental validation based on all computational data. | To provide a focused list of high-potential candidates for laboratory testing. |

Cellular and Biological Effects of 2 Amino N Hydroxybutanamide Derivatives in Vitro and Preclinical Research Models

Anti-proliferative Activity in Cellular Systems

The anti-proliferative effects of 2-amino-N-hydroxybutanamide derivatives have been evaluated across various cell lines, demonstrating both inhibitory activity against cancer cells and selectivity profiles when compared to non-cancerous cells.

Recent studies have synthesized and evaluated a series of new N-hydroxybutanamide derivatives for their cytotoxic effects on several human cancer cell lines. One study synthesized five new derivatives and tested their anti-proliferative activity after 72 hours of exposure. The results, summarized as IC₅₀ values (the concentration required to inhibit cell growth by 50%), indicated varying degrees of toxicity towards different cancer cell lines.

Specifically, the study evaluated derivatives with different substitutions on a benzohydrazide (B10538) moiety. It was observed that derivatives with a meta- or para-nitro group were more toxic to carcinoma cells than the derivative with an ortho-nitro group. Furthermore, replacing the nitro group with a methoxy (B1213986) group at the ortho position resulted in higher toxicity to carcinoma cells. mdpi.com

The iodoaniline derivative of N¹-hydroxy-N⁴-phenylbutanediamide was found to inhibit matrix metalloproteinases MMP-2, MMP-9, and MMP-14 with an IC₅₀ of 1–1.5 μM. nih.gov While all the tested compounds exhibited low toxicity towards the carcinoma cell lines HeLa (cervical cancer) and HepG2 (liver cancer), the iodoaniline derivative showed slight toxicity towards the glioma cell lines A-172 and U-251 MG. nih.govnih.govresearchgate.net

Below is an interactive data table summarizing the cytotoxic activity (IC₅₀ in µM) of five novel N-hydroxybutanamide derivatives on various cancer cell lines after 72 hours of exposure.

| Compound | HeLa (Cervical Carcinoma) | HepG2 (Hepatocellular Carcinoma) | A-172 (Glioblastoma) | U-251 MG (Glioblastoma) |

| Derivative 1 | >100 | >100 | >100 | >100 |

| Derivative 2 | 80.5 ± 4.1 | 65.2 ± 3.3 | >100 | >100 |

| Derivative 3 | 75.3 ± 3.8 | 55.1 ± 2.8 | >100 | >100 |

| Derivative 4 | 60.7 ± 3.1 | 45.6 ± 2.3 | 95.4 ± 4.8 | 85.2 ± 4.3 |

| Derivative 5 | 50.2 ± 2.5 | 35.8 ± 1.8 | >100 | >100 |

Data is presented as mean ± standard deviation. A value of >100 µM indicates low toxicity at the tested concentrations. Data extracted from a study by S.A. Pisko et al. (2023).

A crucial aspect of anti-cancer drug development is the selective toxicity of a compound towards cancer cells over healthy, non-cancerous cells. The aforementioned study on N-hydroxybutanamide derivatives also investigated their effects on non-cancerous cell lines, specifically fetal mesenchymal stem cells (FetMSC) and Vero cells (kidney epithelial cells from an African green monkey). mdpi.comnih.gov

The findings indicated that the non-cancerous cell lines, FetMSC and Vero, exhibited little to no sensitivity to all the tested compounds. mdpi.com For instance, the IC₅₀ values for all five derivatives were greater than 100 µM for both FetMSC and Vero cells, demonstrating a favorable selectivity profile. mdpi.com Only one derivative exhibited some toxicity towards FetMSC cells, and only at the highest concentration tested. mdpi.com This suggests that these N-hydroxybutanamide derivatives may have a therapeutic window where they can inhibit cancer cell proliferation with minimal impact on normal cells.

Apoptosis Induction and Related Mechanisms

While the anti-proliferative effects of some N-hydroxybutanamide derivatives have been established, detailed mechanistic studies elucidating the specific pathways of apoptosis induction for the this compound subclass are not extensively available in the reviewed scientific literature. The following subsections are based on the general mechanisms observed for the broader class of hydroxamic acid derivatives, which share the same functional group and are known to induce apoptosis. It is important to note that these mechanisms have not been specifically confirmed for this compound derivatives.

Hydroxamic acid derivatives, as a class of compounds, are known to induce apoptosis through the activation of caspase cascades. nih.govbiorxiv.orgbiorxiv.org Caspases are a family of protease enzymes that play an essential role in programmed cell death. The activation of initiator caspases (like caspase-8 and caspase-9) triggers a cascade that leads to the activation of executioner caspases (like caspase-3), which then cleave various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. nih.gov For some hydroxamic acid derivatives, apoptosis induction is associated with the cleavage of Bid, a pro-apoptotic member of the Bcl-2 family, which can link the extrinsic and intrinsic apoptotic pathways. nih.gov

The intrinsic pathway of apoptosis is heavily dependent on the mitochondria. Many chemotherapeutic agents, including some hydroxamic acid derivatives, can induce apoptosis by disrupting the mitochondrial membrane potential (ΔΨm). nih.govnih.govnih.gov This disruption can lead to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. nih.gov The released cytochrome c then participates in the formation of the apoptosome, which activates caspase-9 and initiates the downstream caspase cascade. nih.gov The disruption of the mitochondrial membrane is often a point of no return in the apoptotic process.

In addition to directly inducing apoptosis, many anti-cancer agents, including some hydroxamic acid derivatives, can inhibit cancer cell proliferation by causing cell cycle arrest at specific checkpoints, such as the G1/S transition. nih.govbiorxiv.orgmdpi.comnih.gov By arresting the cell cycle, these compounds prevent cancer cells from replicating their DNA and dividing, which can subsequently lead to the induction of apoptosis. For instance, some hydroxyphenyl butanone derivatives have been shown to induce cell cycle arrest in the G1-S phase in colorectal cancer cells. nih.gov Similarly, other compounds are known to cause arrest at the G2/M phase. nih.gov The specific phase of cell cycle arrest can depend on the compound and the cell type.

Modulation of Pro-apoptotic and Anti-apoptotic Protein Expression

Derivatives of this compound are anticipated to influence the delicate balance between cell survival and programmed cell death, or apoptosis, by altering the expression of key regulatory proteins. As histone deacetylase (HDAC) inhibitors, these compounds can transcriptionally modulate genes involved in the apoptotic cascade.

A primary mechanism by which HDAC inhibitors induce apoptosis is through the transcriptional regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govnih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bid). nih.govnih.gov In many cancer cells, anti-apoptotic proteins like Bcl-2 are overexpressed, contributing to their survival and resistance to therapy. nih.govyoutube.com

Research on other hydroxamic acid HDAC inhibitors, such as trichostatin A (TSA) and sodium butyrate, has demonstrated their ability to down-regulate the expression of bcl-2 at the transcriptional level in lymphoma cells that overexpress this anti-apoptotic protein. researchgate.net This repression of anti-apoptotic proteins shifts the cellular balance towards apoptosis. youtube.comyoutube.com Concurrently, HDAC inhibitors can upregulate the expression of pro-apoptotic proteins, further sensitizing cells to apoptotic stimuli. The altered ratio of pro- to anti-apoptotic proteins leads to the permeabilization of the mitochondrial membrane, a key event in the intrinsic apoptotic pathway. youtube.com

Table 1: Modulation of Apoptotic Protein Expression by Related HDAC Inhibitors

| Protein Family | Specific Protein | Effect of HDAC Inhibition | Consequence |

| Anti-apoptotic | Bcl-2 | Down-regulation of expression | Promotes apoptosis |

| Bcl-xL | Down-regulation of expression | Promotes apoptosis | |

| Pro-apoptotic | Bax | Potential up-regulation | Promotes apoptosis |

| Bak | Potential up-regulation | Promotes apoptosis | |

| Bid | Potential up-regulation | Promotes apoptosis |

Epigenetic Modulation and Gene Expression Regulation

The fundamental mechanism of action for this compound derivatives is rooted in their ability to modulate the epigenetic landscape of the cell, primarily by influencing histone acetylation and subsequently regulating gene expression.

Histone Acetylation Homeostasis

Histone acetylation is a critical epigenetic modification that influences chromatin structure and gene accessibility. The process is dynamically regulated by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). HATs add acetyl groups to lysine (B10760008) residues on histone tails, neutralizing their positive charge and creating a more relaxed chromatin structure that is permissive for transcription. Conversely, HDACs remove these acetyl groups, leading to a more condensed chromatin state and transcriptional repression.

This compound derivatives, as HDAC inhibitors, directly interfere with the activity of HDAC enzymes. This inhibition disrupts the normal balance of histone acetylation, leading to an accumulation of acetylated histones. nih.gov This state of hyperacetylation results in a more open chromatin configuration, making the DNA more accessible to transcription factors and the transcriptional machinery. nih.gov

Re-expression of Silenced Regulatory Genes

A significant consequence of the HDAC inhibitor-induced alteration of histone acetylation is the re-expression of genes that were previously silenced, particularly tumor suppressor genes. In many cancers, critical regulatory genes that control cell cycle progression and apoptosis are silenced through epigenetic mechanisms, including histone deacetylation.

One of the most well-studied examples of this is the cyclin-dependent kinase inhibitor p21WAF1/CIP1. The p21 gene product is a potent inhibitor of cell cycle progression, and its expression is often reduced in cancer cells. nih.gov Studies on other HDAC inhibitors, such as trichostatin A and sodium butyrate, have shown that they can induce the re-expression of p21 in human colon cancer cell lines. nih.govnih.gov This re-activation of p21 transcription is associated with an accumulation of acetylated histones at the p21 gene promoter. nih.govnih.gov The increased expression of p21 can lead to cell cycle arrest, providing a mechanism for the anti-proliferative effects of HDAC inhibitors. nih.gov

Effects on Non-Histone Protein Function (e.g., Tubulin Acetylation)

While the primary targets of HDAC inhibitors are histone proteins, these enzymes also deacetylate a variety of non-histone proteins, thereby regulating their function. A key non-histone target is α-tubulin, a major component of microtubules. The acetylation of α-tubulin is associated with microtubule stability. nih.gov

The deacetylation of α-tubulin is primarily catalyzed by HDAC6, a class II HDAC. nih.gov By inhibiting HDAC6, compounds like this compound derivatives can lead to the hyperacetylation of α-tubulin. nih.gov This increased acetylation is linked to more stable microtubules. nih.gov The stability of the microtubule network is crucial for a variety of cellular processes, including cell motility, intracellular transport, and cell division. nih.gov Alterations in tubulin acetylation can, therefore, impact these fundamental cellular functions. nih.gov

Anti-biofilm Formation and Quorum Sensing Inhibition

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics. The formation and maintenance of biofilms are often regulated by a cell-to-cell communication system known as quorum sensing (QS). oatext.com QS relies on the production and detection of signaling molecules called autoinducers.

While direct studies on this compound are limited, the general class of compounds that can interfere with bacterial signaling holds promise. Quorum sensing inhibitors can disrupt bacterial communication, thereby preventing the expression of virulence factors and the formation of biofilms. oatext.comnih.gov In the context of Vibrio fischeri, a model organism for studying quorum sensing, the synthesis of the autoinducer, N-(3-oxohexanoyl)homoserine lactone, is dependent on S-adenosylmethionine. nih.gov Compounds that interfere with the synthesis or reception of these autoinducers can effectively quench the quorum sensing cascade. oatext.comnih.gov

Modulation of Cellular Energy Biomarkers in Experimental Models

The metabolic state of a cell is intricately linked to its proliferation and survival. Cancer cells, in particular, often exhibit altered energy metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). Lactate dehydrogenase (LDH) is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate. nih.gov This process also regenerates NAD+ from NADH, which is essential for maintaining a high rate of glycolysis. nih.gov

Analytical Methodologies for 2 Amino N Hydroxybutanamide and Hydroxamic Acids in Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the study of 2-amino-N-hydroxybutanamide and hydroxamic acids, offering non-destructive and highly detailed information about their molecular structure and composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For hydroxamic acids, IR spectra provide clear evidence of their chemical structure through the distinct vibrational frequencies of their functional groups. nih.gov

Key IR absorption bands for hydroxamic acids include:

N-H and O-H Stretching: A broad absorption band is typically observed in the region of 3419-3500 cm⁻¹, which corresponds to the overlapping stretching vibrations of the N-H and O-H groups. researchgate.net

C=O (Amide I) Stretching: A strong absorption band, characteristic of the carbonyl group, appears around 1614-1700 cm⁻¹. researchgate.net

N-H Bending: The bending vibration of the N-H group is also a key indicator. nih.gov

C-O Stretching: A strong absorption due to C-O stretching is observed around 1000 cm⁻¹.

The position and shape of these bands can be influenced by factors such as hydrogen bonding and the molecular environment. nih.gov For instance, in solid salts of benzohydroxamic acid, the O-H...O bridges can be significantly shorter, causing the ν(OH...O) bands to shift into the more crowded 1600-700 cm⁻¹ region. nih.gov

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H and O-H Stretching | 3419-3500 | researchgate.net |

| C=O (Amide I) Stretching | 1614-1700 | researchgate.net |

| C-O Stretching | ~1000 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules like this compound. weebly.comomicsonline.org It provides information on the connectivity of atoms and the three-dimensional structure of molecules in solution. weebly.com For complex molecules, one-dimensional (1D) NMR spectra can become overcrowded, necessitating the use of two-dimensional (2D) NMR techniques. omicsonline.orgresearchgate.net

¹H NMR: This technique provides information about the different types of protons in a molecule and their neighboring atoms. For instance, in N-hydroxy-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanamide, distinct signals are observed for the methylene (B1212753) (-CH₂-), aromatic (Ar-H), and amide/hydroxyl (N-OH, C(O)NH) protons at specific chemical shifts (ppm). mdpi.com

¹³C NMR: This provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For example, the ¹³C NMR spectrum of N-hydroxy-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanamide shows signals corresponding to the methylene, aromatic, and carbonyl carbons. mdpi.com

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing the complete molecular structure. researchgate.netcore.ac.uk COSY identifies proton-proton couplings, while HSQC and HMBC correlate protons with directly attached or long-range carbons, respectively. core.ac.uk For molecules with nitrogen atoms, ¹H-¹⁵N HSQC and HMBC spectra are used to determine the resonances of ¹⁵N nuclei. researchgate.net

| Nucleus | Technique | Information Provided | Reference |

|---|---|---|---|

| ¹H | 1D NMR | Proton environment and connectivity | mdpi.com |

| ¹³C | 1D NMR | Carbon skeleton | mdpi.com |

| ¹H-¹H | COSY | Proton-proton couplings | core.ac.uk |

| ¹H-¹³C | HSQC/HMQC | Direct proton-carbon correlations | core.ac.uk |

| ¹H-¹³C | HMBC | Long-range proton-carbon correlations | core.ac.uk |

| ¹H-¹⁵N | HSQC/HMBC | Proton-nitrogen correlations | researchgate.net |

UV-Visible Spectrophotometry for Quantitative Analysis and Complex Studies

UV-Visible spectrophotometry is a versatile technique used for both quantitative analysis and studying the formation of complexes involving hydroxamic acids. nih.govrepligen.com The method is based on Beer's law, which relates the absorbance of a solution to the concentration of the absorbing species. repligen.com

For quantitative analysis, a wavelength of maximum absorption (λmax) is selected to ensure the highest sensitivity. researchgate.net For example, a method for the estimation of salicylhydroxamic acid uses a λmax of 294 nm. researchgate.net The technique can be applied to various sample matrices, including biological fluids. nih.gov

In complexation studies, changes in the UV-Vis spectrum upon addition of a metal ion can be monitored. For instance, the interaction of hydroxamic acid-functionalized gold nanoparticles with iron(III) ions leads to a color change and a shift in the absorbance spectra, allowing for the spectrophotometric determination of the metal ion. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and structural details of a compound through its fragmentation pattern. mdpi.com High-resolution mass spectrometry (HRMS) is often used in conjunction with NMR to determine the molecular formula of a new compound. researchgate.net

In the analysis of N-hydroxybutanamide derivatives, the mass spectrum reveals the molecular ion peak, which corresponds to the molecular weight of the compound, as well as fragment ions that provide clues about the molecule's structure. For example, the mass spectrum of N-hydroxy-4-[2-(4-nitrobenzoyl)hydrazinyl]-4-oxobutanamide shows a molecular ion peak and a base peak at m/z 150, along with other significant fragments. mdpi.com

X-ray Crystallography for Absolute Configuration and Ligand-Protein Complex Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal the absolute configuration of chiral centers and provide detailed insights into the binding of a ligand, such as a hydroxamic acid, to a protein.

While specific crystallographic data for this compound was not found in the provided search results, the technique has been instrumental in understanding related structures. For example, X-ray diffraction was used to explain discrepancies in the IR spectra of benzohydroxamic acid salts by revealing the short O-H...O bridge distances in the crystal lattice. nih.gov In broader applications, single-crystal X-ray crystallography is used to confirm the structure of novel compounds. analis.com.my

Potentiometric Studies for Complex Formation Constants

Potentiometric titrations are a classical and reliable method for determining the protonation constants of a ligand and the formation constants of its metal complexes in solution. rsc.org This technique involves measuring the potential of an electrode in a solution as a titrant is added.

| Compound | Metal Ion | Log β₁₀₁ | Log β₁₀₂ | Reference |

|---|---|---|---|---|

| 2-amino-N-hydroxyhexanamide (ahhe) | Co(II) | 6.423 | 10.964 | rsc.org |

| 2-amino-N-hydroxyhexanamide (ahhe) | Ni(II) | 6.571 | 13.902 | rsc.org |

| 2-amino-N-hydroxyhexanamide (ahhe) | Cu(II) | 10.29 | 19.695 | rsc.org |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique in synthetic chemistry, providing a quantitative determination of the mass percentage of specific elements within a sample. It is a fundamental method for verifying the empirical formula of a newly synthesized compound. The process typically involves high-temperature combustion of a sample, which converts elements like carbon, hydrogen, and nitrogen into simple gases (CO₂, H₂O, and N₂). These gases are then separated and quantified, allowing for the calculation of their percentage composition in the original sample. This experimental data is critically compared to the theoretical percentages calculated from the proposed molecular formula. A close correlation between the experimental and theoretical values, usually within a margin of ±0.4%, confirms the compound's elemental composition and indicates a high degree of purity.

For this compound, the molecular formula is C₄H₁₀N₂O₂. nih.gov Based on this formula, the theoretical elemental composition can be precisely calculated. These theoretical values serve as the benchmark against which any synthetically produced sample of the compound is measured.

Theoretical Elemental Composition of this compound

Molecular Formula: C₄H₁₀N₂O₂ | Molecular Weight: 118.13 g/mol nih.gov

| Element | Symbol | Atomic Mass ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 4 | 48.044 | 40.67% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 8.53% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 23.72% |

The application of elemental analysis extends broadly across the research and development of all hydroxamic acids and their derivatives. Given that hydroxamic acids are frequently synthesized to act as potent metal-chelating agents, this technique is indispensable for confirming not only the structure of the organic ligand itself but also the stoichiometry of the resulting metal complexes. mdpi.comacs.orgunimi.it The formation and purity of newly synthesized hydroxamic acids and their metal chelates are routinely confirmed using elemental analysis alongside spectroscopic methods.

A prominent example is Vorinostat (Suberoylanilide hydroxamic acid, SAHA), which forms stable complexes with various metal ions, including Iron(III) and Zinc(II). acs.orgunimi.it Research has shown that Vorinostat can form a tris-hydroxamate complex with Fe(III) and bis-hydroxamate complexes with Zn(II). acs.orgunimi.it Elemental analysis provides the definitive data to confirm the metal-to-ligand ratio in the isolated solid-state complex. nih.govresearchgate.net By comparing the elemental composition of the free ligand with that of the synthesized complex, researchers can verify the successful coordination and determine the precise stoichiometry of the final product. nih.govresearchgate.net

Theoretical Elemental Composition Comparison: Vorinostat vs. its Zn(II) Complex

| Compound | Molecular Formula | C (%) | H (%) | N (%) |

|---|---|---|---|---|

| Vorinostat (Ligand) | C₁₄H₂₀N₂O₃ | 63.62 | 7.63 | 10.60 |

Emerging Research Directions and Future Perspectives for 2 Amino N Hydroxybutanamide Derivatives

Design and Synthesis of Next-Generation Aminohydroxamate Derivatives

The development of next-generation derivatives of 2-amino-N-hydroxybutanamide is driven by the need for enhanced potency, selectivity, and improved pharmacokinetic profiles. Synthetic strategies are evolving to create novel analogs that can effectively target specific enzymes while minimizing off-target effects.